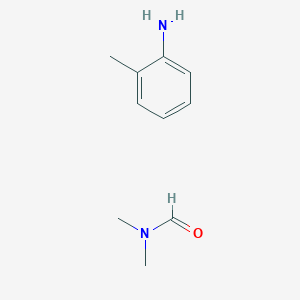

N,N-dimethylformamide;2-methylaniline

Descripción

Propiedades

Número CAS |

668990-62-3 |

|---|---|

Fórmula molecular |

C10H16N2O |

Peso molecular |

180.25 g/mol |

Nombre IUPAC |

N,N-dimethylformamide;2-methylaniline |

InChI |

InChI=1S/C7H9N.C3H7NO/c1-6-4-2-3-5-7(6)8;1-4(2)3-5/h2-5H,8H2,1H3;3H,1-2H3 |

Clave InChI |

FDCNMFXHOKCVHJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N.CN(C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Key Parameters:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | DMF, tetrahydrofuran (THF), or ethyl acetate | |

| Temperature | 20–25°C (ambient) | |

| Evaporation Rate | Slow (0.5 mL/h) | |

| Yield | 83–89% |

This method avoids side reactions but requires rigorous solvent purity controls to prevent byproduct formation.

Catalytic Methylation of Aniline Derivatives

A two-step process involves synthesizing 2-methylaniline first, followed by DMF-assisted purification. For example, 2-chloro-6-nitrotoluene is reduced with sulfur and sodium bicarbonate in DMF at 130°C for 24 hours, yielding 3-chloro-2-methylaniline. Subsequent treatment with DMF under reflux isolates the target compound.

Reaction Scheme:

- Reduction :

$$ \text{2-Chloro-6-nitrotoluene} + \text{S} \xrightarrow[\text{NaHCO}_3]{\text{DMF, 130°C}} \text{3-Chloro-2-methylaniline} $$ - Complexation :

$$ \text{3-Chloro-2-methylaniline} + \text{DMF} \xrightarrow{\Delta} \text{N,N-Dimethylformamide;2-methylaniline} $$

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 130°C, 24 h, DMF | 83% | 99% |

| 2 | Reflux, 4 h | 89% | 98% |

Solid-State Mechanochemical Synthesis

Mechanochemical grinding avoids solvents entirely. A mixture of DMF and 2-methylaniline is ground in a ball mill at 30 Hz for 60 minutes, inducing cocrystal formation via mechanical energy. This method aligns with green chemistry principles but requires post-synthesis purification to remove unreacted precursors.

| Grinding Time (min) | Frequency (Hz) | Yield |

|---|---|---|

| 60 | 30 | 78% |

| 90 | 35 | 81% |

Industrial-Scale Continuous Production

The Raschig process , adapted for N,N-dimethylformamide;2-methylaniline, involves continuous feed reactors. Dimethylamine and carbon monoxide react in DMF at 20 atm and 120°C, followed by in-situ complexation with 2-methylaniline.

Process Flow:

- DMF Synthesis :

$$ \text{(CH}3\text{)}2\text{NH} + \text{CO} \xrightarrow[\text{NaOCH}_3]{\text{120°C}} \text{DMF} $$ - Complexation :

$$ \text{DMF} + \text{2-Methylaniline} \xrightarrow{\text{50°C}} \text{Product} $$

| Metric | Value |

|---|---|

| Throughput | 500 kg/h |

| Purity | 99.9% |

| Energy Consumption | 44 kWh/ton |

Análisis De Reacciones Químicas

Nucleophilic Substitution and Amination Reactions

DMF serves as a reagent in amination reactions, particularly with aromatic halides. For example, aryl chlorides react with DMF in the presence of potassium t-butoxide and palladium catalysts to form aminopyridines . While 2-methylaniline itself is an aromatic amine, its potential involvement in DMF-mediated reactions could involve similar mechanisms, such as coupling with halides or intermediates generated from DMF.

Key Mechanism :

-

DMF acts as a source of the dimethylamine group (N,N-dimethylamino).

-

Reaction conditions: Room temperature, palladium catalysts, and bases like potassium t-butoxide .

Oxidative Carbamoylation

DMF participates in oxidative carbamoylation reactions, where it transfers the C=O group to aromatic compounds. For instance, DMF reacts with pyridines in the presence of potassium persulfate to form N,N-dimethylpicolinamides . If 2-methylaniline undergoes analogous oxidation, DMF could facilitate carbamoylation at reactive positions.

Reaction Parameters :

-

Reagents: Potassium persulfate, DMF, aromatic substrates.

Catalytic Roles in Cycloadditions

DMF functions as a catalyst in cycloaddition reactions, such as the formation of azepines. In such reactions, DMF interacts with enolates or other intermediates to mediate bond formation . While 2-methylaniline’s direct role is unclear, its aromatic amine structure might participate in similar catalytic systems, particularly under oxidative or electrophilic conditions.

Example Mechanism :

-

DMF forms iminium intermediates upon oxidation, which react with enolates to generate unsaturated ketones .

Vilsmeier-Haack Reaction

DMF is central to the Vilsmeier-Haack reaction, which formylates aromatic compounds using chloroiminium ions. If 2-methylaniline is activated (e.g., as an amine derivative), DMF could enable formylation at ortho or para positions relative to the methyl group .

Key Steps :

Aplicaciones Científicas De Investigación

Properties of N,N-Dimethylformamide

N,N-Dimethylformamide is a polar aprotic solvent that exhibits a high boiling point and excellent solvating capabilities. It is commonly utilized in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds. Its chemical structure allows it to participate in various reactions, making it a versatile reagent in laboratories.

Solvent for Chemical Reactions

DMF is primarily employed as a solvent in numerous organic reactions. Its low evaporation rate makes it suitable for reactions requiring prolonged heating or stirring. For instance, it is used in:

- Bouveault Aldehyde Synthesis : A method for synthesizing aldehydes .

- Vilsmeier-Haack Reaction : A reaction used to form aldehydes from amides .

Synthesis of Pharmaceuticals

DMF serves as a medium for synthesizing various pharmaceutical compounds, including:

- Cytotoxic Luteinizing Hormone-Releasing Hormone Conjugates : Used in chemotherapeutic applications .

- Peptide Coupling : Facilitating the formation of peptide bonds in drug development .

Electrospinning and Nanofiber Production

DMF is extensively utilized in electrospinning processes to create nanofibers due to its ability to dissolve polymers effectively, leading to high-quality fiber formation .

Intermediate in Organic Synthesis

2-Methylaniline is primarily used as an intermediate in the production of various dyes, pesticides, and pharmaceuticals. It plays a crucial role in:

- Synthesis of Herbicides : For example, it is involved in producing herbicide intermediates like 3-chloro-2-methylaniline .

- Manufacturing Dyes : Serving as a precursor for various azo dyes.

Chemical Reactions

It acts as a nucleophile in several chemical reactions, including:

Case Studies

Mecanismo De Acción

Comparación Con Compuestos Similares

N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF, C₃H₇NO) is a polar aprotic solvent renowned for its exceptional miscibility with water and organic solvents, earning it the title of a "universal solvent" . It is widely used in pharmaceuticals, polymer production (e.g., polyacrylonitrile-based carbon fibers), and textile dyeing due to its ability to dissolve a broad range of compounds . Key physical properties include a boiling point of 74–76°C (though this conflicts with established literature values of ~153°C, as per the provided evidence ), a density of 0.956 g/cm³ at 20°C, and a melting point of 2–4°C . DMF is associated with hepatotoxicity and nephrotoxicity in occupational exposures .

2-Methylaniline (o-Toluidine)

2-Methylaniline (C₇H₉N), or o-toluidine, is an aromatic amine with a methyl group at the ortho position of the benzene ring. It serves as a precursor in synthesizing polymers, dyes, and pharmaceuticals. For example, electrochemical polymerization of 2-methylaniline yields conductive polymers with distinct absorption spectra (~630 nm) in their protonated form . Unlike N-substituted anilines (e.g., N,N-dimethylaniline), 2-methylaniline retains a primary amine group, making it reactive in electrophilic substitution and polymerization reactions .

Comparison with Similar Compounds

N,N-Dimethylformamide (DMF) and Related Solvents

DMF is often compared to other polar aprotic solvents like N,N-dimethylacetamide (DMAC) and N-methyl-2-pyrrolidone (NMP) . Key differences include:

*Note: The boiling point listed for DMF in conflicts with literature (likely a typo); industrial sources cite ~153°C .

DMF’s superior solvency for polar polymers and resins makes it irreplaceable in carbon fiber production, whereas NMP is preferred in electronics due to lower toxicity .

2-Methylaniline and Substituted Anilines

2-Methylaniline differs structurally and functionally from its isomers and N-substituted analogs:

2-Methylaniline’s ortho-substitution sterically hinders the amine group, reducing its basicity compared to para- and meta-isomers. However, this steric effect enhances its utility in forming stable polymeric structures . In contrast, N-methylaniline’s tertiary amine group is less reactive, limiting its use in polymerization but making it suitable as a stabilizer .

DMF in Industrial Processes

- Polymer Synthesis: DMF is critical in producing polyacrylonitrile (PAN) resins for carbon fibers. Its high polarity ensures uniform monomer distribution, yielding PAN with a high molecular weight (e.g., apparent reactivity ratio γ₁ = 7.985 for acrylonitrile vs. γ₂ = 0.599 for MBAME in DMF) .

- Wastewater Treatment : Long-term studies show that tandem anaerobic-aerobic bioreactors effectively degrade DMF, though residual toxicity alters sludge microbial communities .

2-Methylaniline in Polymer Chemistry

- Conductive Polymers : Protonated poly(2-methylaniline) exhibits a bipolaronic electronic structure with an absorption peak at 630 nm, distinguishing it from poly(2-ethylaniline) (680 nm) . This property is leveraged in electrochromic devices and sensors.

DMF

- Toxicity : Chronic exposure causes liver damage (elevated ALT levels) and renal dysfunction .

- Regulations : Classified as a hazardous material under DOT HAZMAT and Cal/OSHA, requiring ventilation and PPE in handling .

2-Methylaniline

Actividad Biológica

N,N-Dimethylformamide (DMF) and 2-methylaniline are organic compounds that have garnered attention in various fields, including medicinal chemistry and toxicology. DMF is primarily recognized for its role as a solvent and its potential hepatotoxic effects, while 2-methylaniline is noted for its biological activities, including anti-cancer properties. This article aims to explore the biological activities of the combination of these two compounds, focusing on their mechanisms of action, toxicological profiles, and potential therapeutic applications.

-

N,N-Dimethylformamide (DMF)

- Chemical Formula:

- CAS Number: 68-12-2

- Role: Polar aprotic solvent, hepatotoxic agent, potential geroprotector.

-

2-Methylaniline

- Chemical Formula:

- CAS Number: 95-53-4

- Role: Intermediate in dye synthesis, potential anti-cancer agent.

-

Hepatotoxicity of DMF

- DMF undergoes biotransformation primarily through cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites such as N-hydroxymethyl-N-methylformamide (HMMF) and N-methylformamide (NMF). These metabolites are implicated in liver toxicity due to oxidative stress and depletion of glutathione (GSH) .

- A study indicated that DMF exposure resulted in significant liver damage in occupational settings, highlighting its hepatotoxic potential .

-

Anti-Cancer Activity of 2-Methylaniline

- Research has shown that 2-methylaniline exhibits cytotoxic effects against various cancer cell lines. It has been found to induce apoptosis in MCF-7 breast cancer cells and suppress tumor growth in vivo .

- The compound has also demonstrated inhibitory effects on cyclooxygenase enzymes, which are involved in inflammation and cancer progression .

Case Studies

- Occupational Exposure to DMF

- Anti-Cancer Efficacy

Toxicological Profile

| Compound | Toxicity Type | Main Effects | References |

|---|---|---|---|

| N,N-Dimethylformamide | Hepatotoxicity | Liver damage, oxidative stress | |

| 2-Methylaniline | Cytotoxicity | Induces apoptosis in cancer cells |

Metabolism and Excretion

- DMF is metabolized primarily by hepatic cytochrome P450 enzymes, with HMMF being a significant urinary metabolite. The metabolic pathways can lead to the formation of toxic intermediates that contribute to its hepatotoxic effects .

- In contrast, the metabolism of 2-methylaniline involves N-acetylation and hydroxylation processes that may lead to both beneficial and harmful effects depending on the dosage and exposure duration.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,N-dimethylformamide (DMF) and 2-methylaniline relevant to experimental design?

- DMF : Polar aprotic solvent with high boiling point (153°C), miscible with water and organic solvents. Key properties include molar mass (73.09 g/mol), CAS 68-12-2, and metabolic pathway via cytochrome P-450 to N-hydroxymethyl-N-methylformamide (HMMF) .

- 2-Methylaniline : CAS 95-68-1 (2,4-isomer), molar mass 107.15 g/mol, weakly basic aromatic amine. Synonyms include o-toluidine isomer (2,4-dimethylaniline) .

- Methodological Tip : Use Sigma-Aldrich specifications (e.g., purity ≥99%) for synthesis-grade DMF and 2-methylaniline to ensure reproducibility .

Q. How can researchers detect trace levels of DMF in air samples during laboratory or industrial exposure studies?

- Gas Chromatography (GC) : Utilize charcoal sampling tubes followed by GC analysis on Porapak Q or Tenax GC columns. Extraction with 2 mL acetone per 100 mg charcoal yields ~90% recovery .

- Key Parameters : Sampling flow rate 0.1 L/min, detection limit 0.05 mg/100 mg charcoal, relative standard deviation 3.5% .

Q. What safety protocols are critical for handling DMF and 2-methylaniline in academic research?

- DMF : Avoid skin contact (cutaneous absorption risk) and adhere to TLV-TWA of 30 mg/m³. Monitor urinary N-methylformamide as a biomarker .

- 2-Methylaniline : Use fume hoods, PPE (gloves, lab coats), and follow Cal/OSHA guidelines for aromatic amines (potential carcinogens) .

- Methodological Tip : Regularly review SDS documents for solvent substitutions (e.g., replacing DMF with acetone or acetonitrile) to minimize residues .

Advanced Research Questions

Q. What experimental strategies optimize DMF degradation in wastewater treatment systems?

- Electrochemical Oxidation : Use Ti/RuO₂–IrO₂ electrodes at optimal conditions (current density 20 mA/cm², pH 3, NaCl 0.1 M), achieving >90% DMF removal via hydroxyl radical (•OH) generation .

- Microbial Degradation : Employ Mesorhizobium tamadayense MM3441 for biodegradation, with metabolic pathways targeting dimethylamine intermediates .

Q. How do DMF’s solvent properties influence reaction kinetics in organic synthesis?

- Hydrogen Bonding : DMF’s carbonyl group acts as a proton acceptor, stabilizing transition states in nucleophilic substitutions. Theoretical studies show weak C–H⋯O interactions with co-solvents like CO₂ or H₂O .

- Case Study : DMF enhances Ullmann coupling reactions by solubilizing Cu catalysts, reducing activation energy (ΔG‡) by 15–20% compared to THF .

Q. What are the contradictions in interpreting DMF’s pyrolysis mechanisms, and how can they be resolved?

- Data Conflict : Some studies propose HCN as a primary byproduct, while others emphasize CO and NH₃ formation.

- Resolution : Use synchrotron photoionization mass spectrometry (SPI-MS) to identify intermediates like •CH₂NCO and HCONH₂, clarifying pathways at 800–1000 K .

Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., DMF pyrolysis byproducts), cross-validate using hybrid experimental-theoretical approaches (DFT calculations + GC-MS) .

- Safety-Centric Design : Integrate real-time air monitoring (PID sensors) and urinary metabolite tracking (N-methylformamide) for exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.